molecular formula C7H5BrN2 B6251447 6-bromopyrrolo[1,2-c]pyrimidine CAS No. 179928-18-8

6-bromopyrrolo[1,2-c]pyrimidine

Cat. No.: B6251447
CAS No.: 179928-18-8
M. Wt: 197.03 g/mol
InChI Key: RDFCRFWSRIKZRZ-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[1,2-c]pyrimidine: is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of Pyrrolo[1,2-c]pyrimidine: : One common method to synthesize 6-bromopyrrolo[1,2-c]pyrimidine involves the bromination of pyrrolo[1,2-c]pyrimidine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile under controlled temperature conditions.

  • Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors. For instance, starting from a 2-aminopyridine derivative, cyclization with a suitable reagent can yield the pyrrolo[1,2-c]pyrimidine core, which can then be brominated.

Industrial Production Methods

Industrial production of this compound typically follows optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale bromination reactions are often conducted in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 6-Bromopyrrolo[1,2-c]pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation might involve the formation of N-oxides, while reduction could target the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrrolo[1,2-c]pyrimidine derivative, while oxidation might produce a pyrrolo[1,2-c]pyrimidine N-oxide.

Scientific Research Applications

Chemistry

In chemistry, 6-bromopyrrolo[1,2-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of novel heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of 6-bromopyrrolo[1,2-c]pyrimidine in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby blocking its activity and preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrrolo[1,2-c]pyrimidine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.

    6-Fluoropyrrolo[1,2-c]pyrimidine:

    6-Iodopyrrolo[1,2-c]pyrimidine: The iodine atom provides unique reactivity, particularly in cross-coupling reactions.

Uniqueness

6-Bromopyrrolo[1,2-c]pyrimidine is unique due to the bromine atom, which imparts specific reactivity patterns, especially in nucleophilic substitution reactions. Its balance of reactivity and stability makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry research.

Properties

CAS No.

179928-18-8

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

6-bromopyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5BrN2/c8-6-3-7-1-2-9-5-10(7)4-6/h1-5H

InChI Key

RDFCRFWSRIKZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=CC(=C2)Br

Purity

95

Origin of Product

United States

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